molecular formula C12H17N3S B1620897 4-benzylpiperazine-1-carbothioamide CAS No. 23111-81-1

4-benzylpiperazine-1-carbothioamide

Cat. No.: B1620897
CAS No.: 23111-81-1
M. Wt: 235.35 g/mol
InChI Key: ZBNQVYYPSOUTOC-UHFFFAOYSA-N
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Description

4-benzylpiperazine-1-carbothioamide is a substituted piperazine derivative characterized by a six-membered heterocycle containing two nitrogen atoms. This compound is known for its unique chemical structure and properties, making it valuable in various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of piperazine derivatives, including 4-benzylpiperazine-1-carbothioamide, involves several methods. One common approach is the cyclization of 1,2-diamine derivatives with sulfonium salts. This method includes the ring formation reaction between (S, S)-N, N’-bisnosyl diamine and diphenylvinylsulfonium triflate in the presence of DBU, leading to protected piperazines . Another method involves the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, and intermolecular cycloaddition of alkynes bearing amino groups .

Industrial Production Methods: Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include the use of automated reactors and continuous flow systems to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 4-benzylpiperazine-1-carbothioamide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and properties for specific applications.

Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired products.

Major Products Formed: The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions can produce amines or other reduced derivatives.

Scientific Research Applications

4-benzylpiperazine-1-carbothioamide is a versatile compound with numerous scientific research applications. It is used in drug development, organic synthesis, and material science due to its unique properties. In chemistry, it serves as a building block for synthesizing more complex molecules. In biology and medicine, it is investigated for its potential therapeutic effects and interactions with biological targets. In industry, it is utilized in the production of various materials and chemicals.

Comparison with Similar Compounds

Similar Compounds: Similar compounds to 4-benzylpiperazine-1-carbothioamide include other piperazine derivatives such as 1-benzylpiperazine and 1-phenylpiperazine. These compounds share structural similarities but differ in their specific substituents and properties.

Uniqueness: this compound is unique due to its thiocarbamoyl group, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where other piperazine derivatives may not be as effective.

Properties

IUPAC Name

4-benzylpiperazine-1-carbothioamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N3S/c13-12(16)15-8-6-14(7-9-15)10-11-4-2-1-3-5-11/h1-5H,6-10H2,(H2,13,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBNQVYYPSOUTOC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC=CC=C2)C(=S)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60177681
Record name Piperazine, 1-benzyl-4-(thiocarbamoyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60177681
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

23111-81-1
Record name Piperazine, 1-benzyl-4-(thiocarbamoyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023111811
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Piperazine, 1-benzyl-4-(thiocarbamoyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60177681
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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